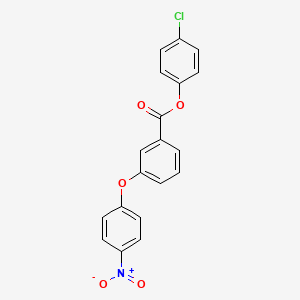![molecular formula C16H27NO B6080857 [1-(2-adamantyl)-3-piperidinyl]methanol](/img/structure/B6080857.png)
[1-(2-adamantyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-adamantyl)-3-piperidinyl]methanol, also known as A-366, is a synthetic compound that belongs to the class of non-opioid analgesics. It has been found to be effective in reducing pain and inflammation, making it a promising candidate for the development of new pain medications.
Mecanismo De Acción
The exact mechanism of action of [1-(2-adamantyl)-3-piperidinyl]methanol is not fully understood. However, it is believed to act on the TRPA1 ion channel, which is involved in the perception of pain and inflammation. By blocking this channel, [1-(2-adamantyl)-3-piperidinyl]methanol is able to reduce pain and inflammation.
Biochemical and Physiological Effects:
[1-(2-adamantyl)-3-piperidinyl]methanol has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to inhibit the activation of NF-kappaB, a transcription factor involved in inflammation. It has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(2-adamantyl)-3-piperidinyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to be effective in reducing pain and inflammation in animal models, making it a useful tool for studying these conditions. However, there are also limitations to its use in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its effectiveness in humans has not yet been established, which limits its potential for clinical use.
Direcciones Futuras
There are several future directions for research on [1-(2-adamantyl)-3-piperidinyl]methanol. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective pain medications. Another area of research is to study its effectiveness in humans, which could lead to the development of new treatments for pain and inflammation. Additionally, researchers could explore the potential use of [1-(2-adamantyl)-3-piperidinyl]methanol in combination with other drugs, which could enhance its effectiveness and reduce the risk of side effects.
Métodos De Síntesis
The synthesis of [1-(2-adamantyl)-3-piperidinyl]methanol involves several steps, including the reaction of adamantyl bromide with piperidine, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained after purification using column chromatography. This method has been successfully used to produce [1-(2-adamantyl)-3-piperidinyl]methanol in laboratory settings.
Aplicaciones Científicas De Investigación
[1-(2-adamantyl)-3-piperidinyl]methanol has been the subject of extensive scientific research due to its potential as a non-opioid analgesic. Studies have shown that it is effective in reducing pain and inflammation in animal models of acute and chronic pain. It has also been found to be effective in reducing neuropathic pain, making it a promising candidate for the development of new treatments for conditions such as diabetic neuropathy and post-herpetic neuralgia.
Propiedades
IUPAC Name |
[1-(2-adamantyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c18-10-11-2-1-3-17(9-11)16-14-5-12-4-13(7-14)8-15(16)6-12/h11-16,18H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKHVVZYFANPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Adamantyl)-3-piperidinyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6080800.png)

![6-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B6080813.png)
![1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6080816.png)
![5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6080832.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea](/img/structure/B6080844.png)
![3-[(2-hydroxy-5-methylbenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6080848.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6080864.png)
![5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6080877.png)
![1-{4-[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6080880.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6080885.png)